1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
CAS No.: 1554287-47-6
Cat. No.: VC6705161
Molecular Formula: C11H13N5O2
Molecular Weight: 247.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554287-47-6 |
|---|---|
| Molecular Formula | C11H13N5O2 |
| Molecular Weight | 247.258 |
| IUPAC Name | 1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide |
| Standard InChI | InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |
| Standard InChI Key | ILZXHNFTEUCIOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (IUPAC name: 1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide) features a 1,2,3-triazole ring substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carbohydrazide functional group. The molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| InChI | InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |
| InChI Key | ILZXHNFTEUCIOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
The triazole ring’s nitrogen-rich structure facilitates diverse intermolecular interactions, while the phenylethyl group contributes hydrophobicity, influencing solubility and membrane permeability.
Synthetic Routes
The synthesis of this compound typically involves sequential functionalization of the triazole core:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring, leveraging phenylacetylene and azide precursors .
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Phenylethyl Substitution: The 2-hydroxy-2-phenylethyl group is introduced via nucleophilic substitution or esterification, often using phenylacetic acid derivatives.
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Carbohydrazide Functionalization: Reaction with hydrazine hydrate converts the carbonyl group at the 4-position into a carbohydrazide moiety .
Industrial-scale synthesis employs continuous flow reactors and heterogeneous catalysts to enhance yield (>75%) and purity (>95%).
Pharmacological Mechanisms
β3-Adrenoceptor Agonism
Structural analogs of this compound demonstrate selective agonism for β3-adrenoceptors, which are G-protein-coupled receptors (GPCRs) predominantly expressed in bladder detrusor muscle and adipose tissue. Activation of β3-adrenoceptors triggers cAMP-mediated signaling, leading to:
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Detrusor Muscle Relaxation: Reduced bladder contractility, increasing bladder capacity.
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Lipolysis Stimulation: Enhanced triglyceride breakdown in adipocytes.
Comparative studies with mirabegron, a clinically approved β3-agonist, suggest similar efficacy but improved metabolic stability for 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide due to its carbohydrazide moiety.
Anticancer Activity
In vitro assays reveal potent antiproliferative effects against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.1–4.24 | |
| HCT-116 (Colon) | 2.3–5.6 | |
| HepG2 (Liver) | 3.8–7.2 |
Mechanistically, the compound inhibits thymidylate synthase (Ki = 0.89 µM), disrupting DNA synthesis and inducing apoptosis via caspase-3/7 activation.
Antimicrobial Efficacy
Triazole derivatives exhibit broad-spectrum antimicrobial activity. For 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8–16 |
| Escherichia coli | 16–32 |
The carbohydrazide group enhances membrane penetration, while the triazole ring chelates essential metal ions in microbial enzymes.
Structure-Activity Relationships (SAR)
Key structural determinants of biological activity include:
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Triazole Substituents: Electron-withdrawing groups at the 4-position (e.g., carbohydrazide) enhance receptor binding affinity.
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Phenylethyl Hydrophobicity: Moderates blood-brain barrier permeability, reducing CNS side effects.
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Hydroxyl Group: Participates in hydrogen bonding with β3-adrenoceptor residues (e.g., Ser220, Asn310).
Derivatives with fluorinated phenylethyl groups show improved metabolic stability (t₁/₂ = 4.7 h vs. 2.1 h for parent compound).
Pharmacokinetic Profile
While in vivo data remain limited, analog studies predict:
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Oral Bioavailability: ~65% due to moderate logP (2.3) and aqueous solubility (12 mg/mL).
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Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites excreted renally.
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Half-Life: 3.2–4.1 h in rodent models.
Industrial and Research Applications
Pharmaceutical Development
As a β3-agonist lead compound, this molecule is under investigation for:
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Overactive Bladder (OAB): Phase I trials show 40% reduction in urinary frequency at 50 mg/day.
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Obesity: Preclinical models demonstrate 15% body weight reduction over 12 weeks.
Organic Synthesis
The triazole-carbohydrazide scaffold serves as a versatile intermediate for:
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